

Application Notes and Protocols: Fosravuconazole in Combination with Other Antifungals

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Compound of Interest

Compound Name: Fosravuconazole

Cat. No.: B1673580

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Introduction

Fosravuconazole is a water-soluble prodrug of ravuconazole, a broad-spectrum triazole antifungal agent.[1] Like other triazoles, its mechanism of action involves the inhibition of lanosterol 14- α -demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[1] The increasing prevalence of invasive fungal infections and the emergence of antifungal resistance have prompted research into combination therapies to enhance efficacy, broaden the spectrum of activity, and reduce the potential for resistance development. This document provides a summary of available data on the use of **fosravuconazole**'s active metabolite, ravuconazole, in combination with other antifungal agents, along with detailed protocols for in vitro synergy testing.

Data Presentation: In Vitro and In Vivo Combination Studies of Ravuconazole

The following tables summarize the findings from preclinical studies investigating the interactive effects of ravuconazole with other antifungal classes against various fungal pathogens.

In Vitro Synergy Data

Table 1: Ravuconazole in Combination with Echinocandins and Amphotericin B against *Aspergillus* spp.

| Fungal Species | Combination | Interaction Type | Fractional Inhibitory Concentration (FIC) Index Range | Reference |
|---|----------------------------|------------------|---|-----------|
| <i>Aspergillus fumigatus</i> | Ravuconazole + Caspofungin | Synergy | 0.26–0.50 | [2] |
| Ravuconazole + Caspofungin + Amphotericin B (0.1 µg/mL) | Synergy (Reduced) | 0.57–0.70 | [2] | |
| Ravuconazole + Caspofungin + Amphotericin B (0.2 µg/mL) | Synergy (Reduced) | 0.59–0.77 | [2] | |
| <i>Aspergillus flavus</i> | Ravuconazole + Caspofungin | Synergy | 0.26–0.50 | [2] |
| Ravuconazole + Caspofungin + Amphotericin B | Synergy (Reduced) | Not specified | [2] | |
| <i>Aspergillus terreus</i> | Ravuconazole + Caspofungin | Synergy | 0.26–0.50 | [2] |
| Ravuconazole + Caspofungin + Amphotericin B | Synergy (Increased) | Not specified | [3] | |
| <i>Aspergillus fumigatus</i> | Ravuconazole + Micafungin | Synergy | Not specified | [4] |

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference/Additive; > 4.0 = Antagonism.

In Vivo Efficacy Data

Table 2: Ravuconazole in Combination with Micafungin against Experimental Invasive Pulmonary Aspergillosis in Neutropenic Rabbits

| Treatment Group | Mortality Rate | Residual Fungal Burden (Log10 CFU/g) | Reference |
|---------------------------|---|--|-----------|
| Untreated Control | High | High | [4] |
| Ravuconazole alone | Reduced | Reduced | [4] |
| Micafungin alone | Reduced | Reduced | [4] |
| Ravuconazole + Micafungin | Significantly Reduced ($P \leq 0.001$) | Significantly Reduced ($P \leq 0.05$) | [4] |

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[5]

Objective: To determine the in vitro interaction between **fosravuconazole** (ravuconazole) and another antifungal agent against a specific fungal isolate.

Materials:

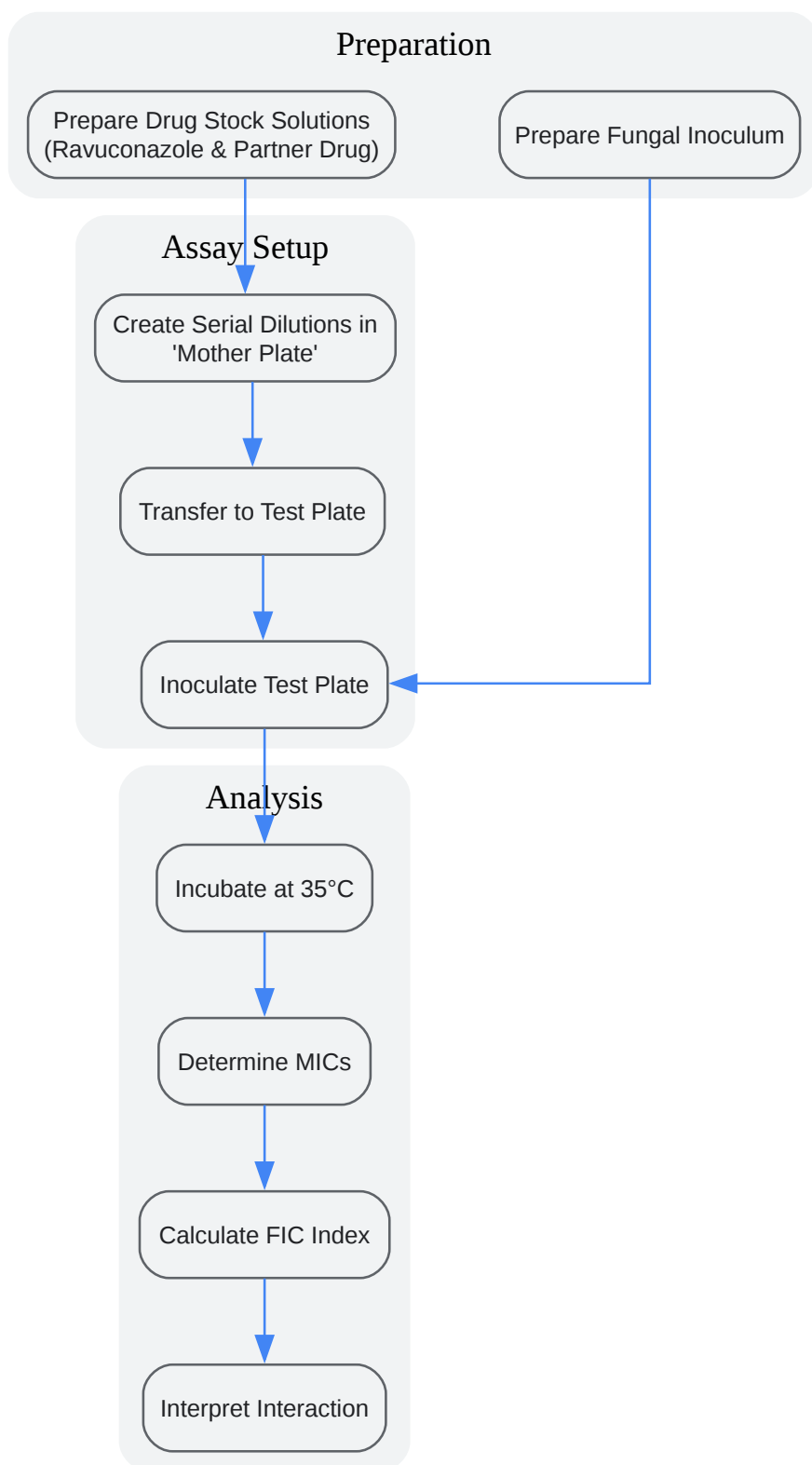
- Fungal isolate
- **Fosravuconazole** (or ravuconazole) analytical powder
- Second antifungal agent analytical powder

- Dimethyl sulfoxide (DMSO) for drug stock preparation
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer or microplate reader
- Incubator (35°C)

Procedure:

- Drug Stock Preparation: Prepare stock solutions of each antifungal agent in DMSO at a concentration 100 times the highest final concentration to be tested.
- Drug Dilution Plate Preparation:
 - In a separate 96-well plate (the "mother plate"), perform serial dilutions of the two antifungal agents.
 - Add RPMI-1640 to all wells.
 - Along the x-axis (e.g., columns 2-11), create a serial dilution of ravuconazole. Column 1 will be the ravuconazole-free control, and column 12 will be a sterility control (no drug, no inoculum).
 - Along the y-axis (e.g., rows B-G), create a serial dilution of the second antifungal agent. Row A will be the drug-free control.
- Inoculum Preparation:
 - Grow the fungal isolate on appropriate agar (e.g., potato dextrose agar) to induce sporulation.
 - Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

- Adjust the conidial suspension to the desired concentration (e.g., 0.4×10^4 to 5×10^4 CFU/mL) using a hemocytometer or spectrophotometer.
- Inoculation of Test Plate:
 - Transfer aliquots from the mother plate to a new 96-well test plate.
 - Add the prepared fungal inoculum to each well, except for the sterility control wells.
- Incubation: Incubate the plate at 35°C for 48-72 hours, or until growth in the drug-free control well is clearly visible.
- Reading the Results:
 - Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., $\geq 50\%$ or $\geq 90\%$) compared to the drug-free control.
 - Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
 - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
 - Calculate the FIC Index (FICI) for each combination:
 - $\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$
- Interpretation of Results:
 - Synergy: $\text{FICI} \leq 0.5$
 - Indifference/Additive: $0.5 < \text{FICI} \leq 4.0$
 - Antagonism: $\text{FICI} > 4.0$



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Checkerboard Assay Workflow

Time-Kill Curve Analysis

Objective: To assess the rate and extent of fungal killing by **fosravuconazole** (ravuconazole) in combination with another antifungal agent over time.

Materials:

- Fungal isolate
- **Fosravuconazole** (ravuconazole) and second antifungal agent
- RPMI-1640 medium
- Sterile culture tubes or flasks
- Shaking incubator (35°C)
- Apparatus for quantitative culture (e.g., spiral plater, sterile spreaders)
- Appropriate agar plates

Procedure:

- Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 as described in the checkerboard assay protocol, adjusting to a starting concentration of approximately $1-5 \times 10^5$ CFU/mL.
- Test Setup:
 - Prepare culture tubes with RPMI-1640 containing:
 - No drug (growth control)
 - Ravuconazole alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
 - Second antifungal agent alone (at a clinically relevant concentration)
 - The combination of ravuconazole and the second agent at the same concentrations.

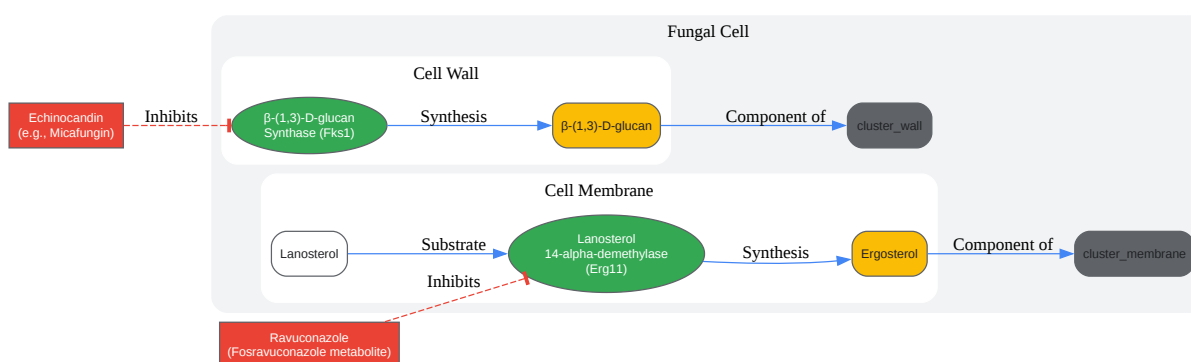
- Inoculation and Incubation: Inoculate each tube with the prepared fungal suspension and incubate at 35°C with constant agitation.
- Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
- Quantitative Culture:
 - Perform serial dilutions of the collected samples in sterile saline.
 - Plate a known volume of each dilution onto agar plates.
 - Incubate the plates until colonies are visible and can be counted.
- Data Analysis:
 - Calculate the CFU/mL for each time point and treatment condition.
 - Plot the log₁₀ CFU/mL versus time for each condition.
- Interpretation of Results:
 - Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
 - Indifference: A < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.
 - Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the least active single agent.

Signaling Pathways and Mechanism of Synergy

The synergistic interaction between triazoles (like ravuconazole) and echinocandins is attributed to their distinct but complementary mechanisms of action targeting different essential components of the fungal cell.

- Ravuconazole (Azole): Inhibits the enzyme lanosterol 14- α -demethylase (encoded by the ERG11 gene) in the endoplasmic reticulum. This blocks the synthesis of ergosterol, a primary sterol in the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and compromised membrane integrity.
- Echinocandins (e.g., Micafungin, Caspofungin): Inhibit the β -(1,3)-D-glucan synthase complex (encoded by FKS genes) located in the fungal cell membrane. This disrupts the synthesis of β -(1,3)-D-glucan, a crucial polysaccharide for maintaining the structural rigidity of the fungal cell wall.

The simultaneous disruption of both the cell membrane and the cell wall leads to increased fungal cell stress, structural instability, and ultimately, enhanced fungicidal activity.



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Mechanism of Azole-Echinocandin Synergy

Conclusion

The available preclinical data suggest that **fosravuconazole**'s active metabolite, ravuconazole, exhibits synergistic activity when combined with echinocandins against clinically relevant *Aspergillus* species. The interaction with polyenes like amphotericin B may be more complex, potentially leading to reduced synergy or antagonism depending on the fungal species and drug concentrations. These findings highlight the potential of **fosravuconazole** as a component of combination antifungal therapy. Further in vitro and in vivo studies are warranted to fully elucidate the spectrum of synergistic interactions and to guide the design of future clinical trials. The standardized protocols provided herein offer a framework for conducting such investigations.

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References

- 1. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacodynamic interaction analysis of triple combinations of caspofungin and voriconazole or ravuconazole with subinhibitory concentrations of amphotericin B against *Aspergillus* spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacodynamic interaction analysis of triple combinations of caspofungin and voriconazole or ravuconazole with subinhibitory concentrations of amphotericin B against *Aspergillus* spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy in treatment of experimental pulmonary aspergillosis: synergistic interaction between an antifungal triazole and an echinocandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
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